REACTION_CXSMILES
|
C(O)(=O)C(C1C=CC=CC=1)O.Cl.COC(=O)CNC1C=CC=CC=1.Cl.C(OC(=O)CNC1C=CC=CC=1)(C)C.[CH2:40]([O:50][C:51](=[O:60])[CH2:52][NH:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)[CH2:41][CH2:42][CH2:43]CCCCCC>>[CH2:40]([O:50][C:51](=[O:60])[CH2:52][NH:53][C:54]1[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=1)[CH2:41][CH2:42][CH3:43] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(CNC1=CC=CC=C1)=O
|
Name
|
phenylglycine isopropylester HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)OC(CNC1=CC=CC=C1)=O
|
Name
|
phenylglycine decyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)OC(CNC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following table gives the
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CNC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |